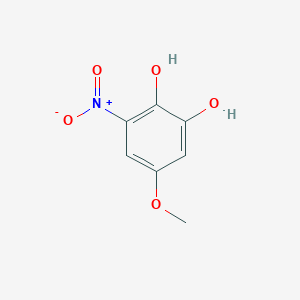

5-Methoxy-3-nitrobenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO5 |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

5-methoxy-3-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |

InChI Key |

TXXPEPTZWGPDQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methoxy 3 Nitrobenzene 1,2 Diol

Retrosynthetic Analysis of 5-Methoxy-3-nitrobenzene-1,2-diol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnections involve the carbon-nitro bond and the carbon-oxygen bonds of the hydroxyl and methoxy (B1213986) groups.

A logical primary disconnection is the C-NO₂ bond via a Functional Group Interconversion (FGI), suggesting an electrophilic aromatic nitration as the final synthetic step. This approach points to 3-methoxy-1,2-benzenediol (also known as 3-methoxycatechol) as the immediate precursor. This precursor is attractive due to the activating, ortho-, para-directing nature of its two hydroxyl and one methoxy substituents, which would guide the incoming nitro group.

Alternative retrosynthetic pathways could involve:

Methoxy group introduction : Disconnecting the C-OCH₃ bond suggests a late-stage methylation of a corresponding triol, 5-nitrobenzene-1,2,3-triol. However, achieving regioselective methylation on such a molecule would be challenging.

Hydroxylation : Disconnecting a C-OH bond could lead back to a substituted nitrophenol, such as 3-methoxy-5-nitrophenol (B1582852) or 2-methoxy-4-nitrophenol. This would require a hydroxylation reaction on an already deactivated aromatic ring, which often involves harsh conditions. okstate.edu

Considering the relative ease and predictability of electrophilic nitration on activated rings, the strategy commencing from 3-methoxy-1,2-benzenediol appears to be the most synthetically viable.

Precursor Identification and Availability for this compound Synthesis

Based on the retrosynthetic analysis, the most promising precursor is 3-methoxy-1,2-benzenediol . This compound, also known as 3-methoxycatechol (B1210430) or pyrogallol (B1678534) 1-methyl ether, is a substituted catechol. hmdb.canih.gov Other potential starting materials can be considered, each with its own synthetic advantages and disadvantages.

A key synthesis method for 3-methoxycatechol starts from the more readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The reaction involves a Dakin oxidation, where hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution converts the aldehyde to a phenol (B47542), yielding 3-methoxycatechol. chemicalbook.com

The following table summarizes the key potential precursors and their relevant properties.

| Precursor Name | Molecular Formula | CAS Number | Key Synthetic Origin |

| 3-Methoxy-1,2-benzenediol | C₇H₈O₃ | 934-00-9 | Oxidation of o-vanillin chemicalbook.com |

| 3-Methoxyphenol | C₇H₈O₂ | 150-19-6 | Commercially available |

| Catechol | C₆H₆O₂ | 120-80-9 | Commercially available |

| Guaiacol (B22219) (2-Methoxyphenol) | C₇H₈O₂ | 90-05-1 | Commercially available |

Direct Synthetic Routes to this compound

This section explores the forward-synthetic strategies stemming from the identified precursors, focusing on the installation of the nitro, methoxy, and hydroxyl groups.

Electrophilic Aromatic Nitration Strategies on Benzenediol Scaffolds

The most direct proposed route to this compound is the electrophilic nitration of 3-methoxy-1,2-benzenediol. The three substituents on the ring (-OH at C1, -OH at C2, and -OCH₃ at C3) are all activating, ortho-para directing groups.

The C1-OH group directs ortho (C6) and para (C4).

The C2-OH group directs ortho (C3, occupied) and para (C5).

The C3-OCH₃ group directs ortho (C2, occupied; C4) and para (C6).

The directing vectors converge most powerfully at positions C4, C5, and C6. Position C5 is para to one hydroxyl group and ortho to the other, making it a highly activated and sterically accessible site for nitration. Nitration of the closely related compound guaiacol with reagents like sodium nitrite (B80452) preferentially yields 4- and 6-nitroguaiacol. nih.gov Similarly, the nitration of catechol can yield 4-nitrocatechol (B145892). psu.eduacs.orgijnc.ir For 3-methoxy-1,2-benzenediol, the combined electronic activation from three groups would likely favor nitration at C5.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would need to be carefully controlled at low temperatures due to the high reactivity of the phenol ether/catechol system, which is prone to oxidation and over-nitration. Milder nitrating agents, such as bismuth nitrate (B79036) on a solid support like montmorillonite (B579905) clay, have been used for the nitration of catechol and could offer a higher-yielding, more selective alternative. ijnc.ir

Directed Ortho Metalation (DoM) Approaches to Substituted Benzenediols

Directed ortho Metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a Directed Metalation Group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org

A potential DoM strategy for this synthesis would likely require protection of the acidic phenol groups, for instance as methoxymethyl (MOM) ethers. Starting with 1,2-bis(MOM-oxy)-3-methoxybenzene, the C3-methoxy group could act as a moderate DMG. However, the ether oxygens of the MOM groups would also act as DMGs, creating a complex competition for the site of lithiation. A reversal of regioselectivity can sometimes be achieved by choice of base; for example, s-BuLi/TMEDA and n-BuLi/t-BuOK can direct metalation to different positions on substituted anisic acids. unblog.fr Once lithiated, the intermediate could be quenched with an electrophilic nitrating agent (e.g., N₂O₄ or a nitronium salt) to install the nitro group. This route is more complex due to the additional protection/deprotection steps and potential regioselectivity issues.

Methodologies for Methoxy Group Introduction on Aromatic Systems

An alternative synthesis could involve the introduction of the methoxy group onto a pre-existing nitrated catechol framework. For example, starting with 4-nitrocatechol, one could attempt a regioselective methylation. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of a phenol with a base (e.g., NaH, K₂CO₃) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

However, a significant challenge in this approach is achieving regioselectivity. The two hydroxyl groups of 4-nitrocatechol have different acidities due to the electronic influence of the nitro group, but achieving exclusive methylation at the C1 or C2 position is difficult and often results in a mixture of products, including the desired mono-ether, the isomeric mono-ether, and the di-ether. tandfonline.com

Hydroxylation Techniques for Benzene (B151609) Rings Bearing Electron-Withdrawing Groups

A final theoretical route involves the hydroxylation of a nitrophenol precursor, such as 3-methoxy-5-nitrophenol. The direct hydroxylation of aromatic rings is challenging, particularly when they bear electron-withdrawing groups like the nitro substituent, which deactivates the ring toward electrophilic attack.

The Wohl-Aue reaction describes the hydroxylation of nitroaromatics using strong alkali at high temperatures. okstate.edu For instance, p-nitrobiphenyl can be converted to 4-nitro-3-hydroxybiphenyl under these conditions. However, these reactions are often low-yielding and require harsh conditions. More modern methods for hydroxylation exist, but their application to a substrate as electron-poor as a nitrophenol would require specific investigation. Another approach involves the oxidative release of nitrite from a precursor like 4-nitrocatechol, which can be catalyzed by certain monooxygenase enzymes, though this is a biochemical rather than a standard synthetic route. nih.gov Given the difficulties, this pathway is considered less practical than the electrophilic nitration of 3-methoxy-1,2-benzenediol.

Multi-step Synthetic Sequences for Complex Aromatic Diols Incorporating this compound Moieties

The synthesis of complex aromatic diols that feature the this compound core requires a carefully orchestrated sequence of reactions. The order of substituent introduction is critical to ensure the desired regiochemistry due to the directing effects of the functional groups. A plausible retrosynthetic analysis suggests that the catechol (1,2-diol) functionality would likely be introduced late in the sequence, as the free hydroxyl groups are sensitive to many reaction conditions and can be easily oxidized. Protecting the hydroxyl groups, for instance as methoxy or benzyloxy ethers, is a common strategy.

A hypothetical synthetic pathway could commence with a commercially available starting material such as 3,5-dinitrophenol (B182416). The synthesis would proceed through a series of steps designed to install the methoxy group and then selectively modify one of the nitro groups.

Hypothetical Synthetic Pathway:

Methoxylation: The phenolic hydroxyl group of 3,5-dinitrophenol can be converted to a methoxy ether using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This would yield 1-methoxy-3,5-dinitrobenzene.

Selective Reduction: One of the two nitro groups must be selectively reduced to an amino group. This can be a challenging step, but reagents such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide are known to effect the partial reduction of dinitroaromatics, yielding 3-methoxy-5-nitroaniline (B1585972).

Diazotization and Hydroxylation: The newly formed amino group can then be converted to a hydroxyl group. This is typically achieved through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by decomposition of the salt in the presence of water, often with heating. This would produce 3-methoxy-5-nitrophenol.

Introduction of the Second Hydroxyl Group: The final step would be the introduction of the second hydroxyl group ortho to the existing one. This could potentially be achieved through an oxidation-reduction sequence or a directed ortho-metalation followed by reaction with an electrophilic oxygen source. However, a more common approach for creating catechols is the demethylation of a dimethoxy precursor. If the starting material were 1,2-dimethoxy-4-nitrobenzene, selective demethylation could be a viable route.

The order of these steps is crucial. For instance, attempting to introduce the nitro group after the formation of the catechol would likely lead to oxidation of the diol and a mixture of products due to the strong activating and ortho, para-directing nature of the hydroxyl groups.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any multi-step synthesis hinges on the optimization of each individual reaction. For the hypothetical synthesis of this compound, several parameters would need to be carefully controlled to maximize yields and minimize side products.

| Reaction Step | Key Parameters for Optimization | Potential Challenges and Solutions |

| Methoxylation | Reagent choice (e.g., dimethyl sulfate vs. methyl iodide), base (e.g., K2CO3 vs. NaH), solvent, temperature, and reaction time. | Incomplete reaction or side reactions. Optimization of stoichiometry and reaction conditions is key. |

| Selective Reduction | Reducing agent, solvent system (e.g., aqueous alcohol), temperature, and pH. | Over-reduction to the diamine or formation of polymeric byproducts. Careful control of stoichiometry and reaction temperature is critical. |

| Diazotization/Hydroxylation | Temperature control (typically low for diazotization), acid concentration, and rate of addition of reagents. | Decomposition of the diazonium salt before hydroxylation. Maintaining low temperatures is crucial. |

| Ortho-Hydroxylation | Choice of directing group and hydroxylation agent. | Poor regioselectivity and low yields. The use of protecting groups and specific ortho-directing strategies would need to be explored. |

For example, in the selective reduction of a dinitro compound, the concentration of the reducing agent and the temperature are critical. A study on the synthesis of 3-methoxy-5-nitroaniline from 3,5-dinitroanisole (B1346779) reported a high yield of 93% when using sodium sulfide and sodium bicarbonate in a methanol/water solvent system with heating. chemicalbook.com This suggests that careful control over the reaction conditions can lead to excellent yields in key steps.

Novel Synthetic Approaches and Green Chemistry Principles in the Preparation of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Potential Green Chemistry Approaches:

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, catalytic reduction methods for the selective reduction of a nitro group, perhaps using a heterogeneous catalyst like palladium on carbon with a specific promoter, could replace older methods that use large excesses of metal sulfides.

Safer Solvents: Traditional organic solvents could be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For example, some reductions and nucleophilic aromatic substitutions can be carried out in aqueous media.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. This has been successfully applied to various organic transformations.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

For instance, a greener approach to the diazotization-hydroxylation step might involve the use of a solid-supported diazotization reagent, which could be easily filtered off, simplifying the workup and reducing aqueous waste.

While specific green chemistry applications for the synthesis of this compound are not yet documented, the principles outlined above provide a framework for developing more sustainable synthetic routes to this and other complex aromatic compounds.

Reaction Mechanisms and Chemical Transformations of 5 Methoxy 3 Nitrobenzene 1,2 Diol

Reactivity of the Benzene-1,2-diol Moiety in 5-Methoxy-3-nitrobenzene-1,2-diol

The benzene-1,2-diol (catechol) moiety is central to the reactivity of this compound, governing its oxidation, coordination chemistry, and the reactivity of its hydroxyl groups.

Oxidation Pathways and Mechanisms of Catechols

The oxidation of the catechol unit is a primary reaction pathway, typically proceeding through the loss of two protons and two electrons to form the corresponding highly reactive o-quinone. researchgate.net This process can be initiated through various means, including autoxidation, chemical oxidants, and enzymatic action. nih.govacs.org

Autoxidation: In the presence of molecular oxygen, especially under alkaline conditions, catechols can auto-oxidize. This process generates reactive oxygen species (ROS) as byproducts, such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govacs.org The reaction is pH-dependent, with increased pH shifting the equilibrium towards the oxidized quinone form by facilitating deprotonation of the hydroxyl groups. researchgate.net

Chemical and Enzymatic Oxidation: Oxidizing agents like sodium periodate (B1199274) and enzymes such as tyrosinase and catechol oxidase can efficiently catalyze the oxidation of catechols to o-quinones. nih.govacs.orgebi.ac.uk Catechol oxidase, a copper-containing enzyme, specifically facilitates this two-electron oxidation. ebi.ac.uk

Complexation with Metal Ions and Coordination Chemistry Studies

The vicinal diol arrangement of the catechol moiety makes it an excellent ligand for a wide range of metal ions, forming stable coordination complexes. idc-online.comnih.gov This ability to chelate metals is a defining characteristic of catechol chemistry.

The deprotonated catechol acts as a bidentate ligand, binding to a metal center through its two oxygen atoms. The specific coordination number and geometry of the resulting complex depend on the metal ion, its oxidation state, and the reaction conditions. idc-online.comnih.gov For instance, metal ions can form bis-catecholate or tris-catecholate complexes. nih.gov First-principles studies have shown that these metal-catecholate crosslinks can exhibit stiffness and strength approaching that of a covalent bond, with the properties being highly dependent on the type of metal and the coordination state. nih.gov

While specific studies on the coordination chemistry of this compound are not extensively documented in the provided search results, the principles of catechol-metal interactions are directly applicable. The presence of the nitro and methoxy (B1213986) groups would modulate the electron density on the catechol oxygen atoms, thereby influencing the stability and electronic properties of the resulting metal complexes.

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl groups of the catechol moiety in this compound can undergo typical reactions of phenols, including esterification and etherification.

Esterification: Phenolic hydroxyl groups can be converted to esters by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base.

Etherification: The Williamson ether synthesis, which involves the reaction of a deprotonated phenol (B47542) (phenoxide) with an alkyl halide, can be employed to form ethers. learncbse.in For a molecule like this compound, selective mono- or di-etherification could be achieved by carefully controlling the stoichiometry of the base and the alkylating agent. The relative acidity of the two hydroxyl groups, influenced by the electronic effects of the nitro and methoxy substituents, would play a crucial role in the regioselectivity of these reactions.

Influence of the Nitro Group on Aromatic Reactivity of this compound

The strongly electron-withdrawing nitro group dramatically alters the electronic landscape of the benzene (B151609) ring, deactivating it towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

Aromatic rings are generally electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups, such as the nitro group, can render the aromatic ring sufficiently electron-deficient to be attacked by nucleophiles. wikipedia.orgchemistrysteps.com This leads to Nucleophilic Aromatic Substitution (SNAr), a reaction of significant synthetic utility.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. chemistrysteps.compressbooks.pub

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For an SNAr reaction to occur, two main conditions must be met:

The presence of a good leaving group (often a halide, but other groups like nitro can also function as leaving groups). wikipedia.orgnih.gov

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.publibretexts.org

In this compound, the nitro group strongly activates the ring for nucleophilic attack. While the hydroxyl groups themselves are not typical leaving groups, they could potentially be converted into better leaving groups (e.g., tosylates). More relevantly, if a good leaving group were present at a position ortho or para to the nitro group, SNAr would be a highly probable reaction pathway. For example, in a related compound like 2-chloro-5-nitroanisole, the chlorine atom is susceptible to displacement by nucleophiles. nih.gov The nitro group's ability to be displaced by nucleophiles is also a known, though less common, SNAr pathway, particularly when the aromatic nucleus is highly activated. nih.govnih.gov

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. wikipedia.org This reaction is particularly important for producing substituted anilines that can serve as precursors for a wide array of more complex molecules.

A variety of reagents and conditions can be employed to achieve this reduction, offering different levels of chemoselectivity. commonorganicchemistry.comorganic-chemistry.org

| Reducing Agent/System | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A common and often high-yielding method. Can also reduce other functional groups. wikipedia.orgcommonorganicchemistry.com |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Classic and widely used methods. Tin(II) chloride (SnCl₂) is a mild option. wikipedia.orgcommonorganicchemistry.comnih.gov |

| Sulfides | Na₂S, (NH₄)₂S | Can sometimes offer selectivity in reducing one nitro group in a dinitro compound. wikipedia.org |

| Hydrides | LiAlH₄ | Generally not used for aromatic nitro compounds as it can lead to azo products. wikipedia.orgcommonorganicchemistry.com |

| Hydroiodic Acid (HI) | 57% HI | Effective for reducing nitrophenols to aminophenols. nih.gov |

The reduction of this compound would yield 5-amino-3-methoxybenzene-1,2-diol. This product, an aminocatechol derivative, combines the functionalities of an aromatic amine and a catechol, making it a potentially valuable synthetic intermediate. The choice of reducing agent would be critical to avoid unwanted side reactions involving the sensitive catechol moiety. Mild conditions, such as those using tin(II) chloride or specific catalytic hydrogenation protocols, would likely be preferred. commonorganicchemistry.com

The reduction process itself can proceed through a series of intermediates. A six-electron reduction converts the nitro group (-NO₂) sequentially to a nitroso group (-NO) and then a hydroxylamino group (-NHOH), before finally yielding the amino group (-NH₂). nih.gov

Reactivity of the Methoxy Group in this compound

The cleavage of the methyl C-O bond in the methoxy group of this compound to yield a polyphenol is a synthetically important reaction. This demethylation is a common transformation for aryl methyl ethers.

Mechanisms and Reagents: The cleavage of aryl methyl ethers is typically achieved using strong acids, Lewis acids, or nucleophilic reagents.

Lewis Acids: Boron trihalides (BBr₃, BCl₃) are highly effective reagents for cleaving aryl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group (Sɴ2 displacement). The electron-withdrawing nature of the nitro group on the ring of this compound would make the ether oxygen less basic, potentially requiring harsher conditions. However, the presence of adjacent hydroxyl groups can influence this reactivity. For instance, selective cleavage of a methoxy group adjacent to a carbonyl function using AlCl₃ has been reported, suggesting that neighboring groups can direct the reaction. nih.gov

Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can also be used for demethylation. For example, 2-(diethylamino)ethanethiol (B140849) is effective for the deprotection of aromatic methyl ethers, with the advantage of an acid-soluble byproduct for easy removal. organic-chemistry.org

The table below summarizes common reagents used for the cleavage of aryl methyl ethers, which are applicable to this compound.

| Reagent | Conditions | Comments |

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | Highly effective and common, but can be harsh. |

| Aluminum chloride (AlCl₃) | Often used in Friedel-Crafts reactions, can also effect ether cleavage at elevated temperatures. nih.gov | Can promote selective cleavage, especially with neighboring group participation. nih.gov |

| Hydrogen bromide (HBr) | Concentrated aqueous HBr, often with heating. | A classic but often vigorous method. |

| 2-(Diethylamino)ethanethiol | In a solvent like DMF at elevated temperatures. | Offers a workup advantage as the byproduct is acid-soluble. organic-chemistry.org |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects on the this compound Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. wikipedia.org The regiochemical outcome of EAS on the this compound ring is determined by the cumulative directing effects of the four existing substituents.

Directing Effects of Substituents:

-OH and -OCH₃ Groups: The two hydroxyl groups and the methoxy group are powerful activating groups and are ortho, para-directors. lkouniv.ac.inuci.edu They donate electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. uci.edu

-NO₂ Group: The nitro group is a strong deactivating group and a meta-director. lkouniv.ac.ingalaxy.ai It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate for ortho and para attack. galaxy.ai

Predicted Substitution Pattern: In this compound, the available positions for substitution are C4 and C6.

Position C4: This position is ortho to one hydroxyl group (at C3, if we consider the diol nomenclature starting from one OH) and para to the other (at C1), and ortho to the methoxy group (at C5). It is also meta to the nitro group.

Position C6: This position is ortho to the methoxy group (at C5) and one hydroxyl group (at C1).

The directing effects can be summarized as follows:

Attack at C4: Directed by -OH (at C3), -OH (at C1), and -OCH₃ (at C5). Opposed by the deactivating -NO₂ group (which directs meta to itself, reinforcing C4).

Attack at C6: Directed by -OCH₃ (at C5) and -OH (at C1).

Given the powerful activating nature of the hydroxyl and methoxy groups, substitution is strongly favored. The position C4 is activated by three ortho/para directors, while C6 is activated by two. Therefore, electrophilic substitution is most likely to occur at the C4 position. The deactivating nitro group, being meta to this position, does not electronically oppose substitution at C4 as strongly as it would at other positions.

The following table shows the predicted major product for common EAS reactions on anisole (B1667542) (methoxybenzene) and nitrobenzene, which helps in understanding the directing effects. libretexts.org

| Starting Material | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |

| Methoxybenzene (Anisole) | Nitration | 30–40 | 0–2 | 60–70 |

| Nitrobenzene | Nitration | 5–8 | 90–95 | 0–5 |

Rearrangement Reactions Involving the Functional Groups of this compound

The structure of this compound, with its specific arrangement of nucleophilic and electrophilic centers, is conducive to certain intramolecular rearrangement reactions, most notably the Smiles rearrangement.

The Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgorganicreactions.org It involves a nucleophilic group in a side chain displacing a group on the aromatic ring, typically an ether or sulfone, through an ipso attack. chemistry-reaction.comnumberanalytics.com For this to occur, the aromatic ring must be activated by an electron-withdrawing group, preferably ortho or para to the group being displaced. wikipedia.orgchemistry-reaction.com

In a hypothetical derivative of this compound where one of the hydroxyl groups is part of a side chain (e.g., a 2-hydroxyethoxy side chain), a Smiles rearrangement could be envisioned. For example, if the hydroxyl at C1 were replaced by an O-CH₂-CH₂-OH group, the terminal hydroxyl could act as an internal nucleophile.

Mechanism Outline:

Deprotonation: A base removes the proton from the terminal hydroxyl group of the side chain, creating a potent alkoxide nucleophile.

Ipso Attack: The alkoxide attacks the carbon atom of the aromatic ring that is attached to the ether linkage (the ipso carbon), forming a spirocyclic intermediate. numberanalytics.com The nitro group ortho or para to the reaction site is crucial for activating the ring to this nucleophilic attack.

Ring Opening: The spirocyclic intermediate collapses by cleaving the original aryl ether bond, resulting in the migration of the aryl group.

While no specific examples involving this compound are documented, the principle is well-established for nitro-activated aryl ethers. wikipedia.orgmanchester.ac.uk

Mechanistic Insights from Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic Studies on Related Nitrocatechols: Research on the gas-phase reactions of nitrocatechols with hydroxyl (OH) radicals is relevant for understanding their atmospheric degradation. copernicus.org For example, rate coefficients for the reaction of various nitrocatechols with OH radicals have been measured in simulation chambers. These studies help in determining the atmospheric lifetime of such compounds. copernicus.org

The reaction of catechol with OH and NO₃ radicals can produce 4-nitrocatechol (B145892) with significant molar yields (0.30 for OH and 0.91 for NO₃). nih.govresearchgate.net This formation is initiated by the abstraction of a phenolic hydrogen atom. nih.govresearchgate.net

Kinetic experiments on different nitrocatechol isomers have shown that their reactivity towards OH radicals and their photolysis rates vary depending on the substitution pattern. copernicus.orgcopernicus.org For instance, the rate coefficient for 3-nitrocatechol with OH radicals was found to be (3.41 ± 0.37) x 10⁻¹² cm³ s⁻¹. copernicus.org

These findings suggest that the hydroxyl groups of this compound would be susceptible to hydrogen atom abstraction, initiating oxidation processes. The presence of the methoxy and nitro groups would modulate these reaction rates compared to unsubstituted catechol.

The following table presents kinetic data for related nitrocatechol compounds, illustrating the range of reactivity.

| Compound | Rate Coefficient (k) with OH radicals (10⁻¹² cm³ s⁻¹) | Photolysis Rate (J) (10⁻⁴ s⁻¹) | Atmospheric Lifetime (Photolysis) |

| 3-Nitrocatechol | 3.41 ± 0.37 | 3.06 ± 0.16 | ~2 hours |

| 4-Nitrocatechol | 1.27 ± 0.19 | (6.7 ± 0.1) x 10⁻⁵ s⁻¹ (at 254 nm) | - |

| 5-Methyl-3-nitrocatechol | 5.55 ± 0.45 | 2.14 ± 0.18 | ~2 hours |

Data sourced from atmospheric chemistry studies on nitrocatechols. copernicus.orgcopernicus.org

Thermodynamic Considerations: Thermodynamic data would be essential for understanding the equilibrium position of reversible reactions, such as potential rearrangements or the reversibility of certain electrophilic substitutions like sulfonation. lkouniv.ac.in For the transformations of this compound, thermodynamic calculations could predict the relative stability of isomers and the feasibility of different reaction pathways under various conditions. However, such specific experimental data for this compound are currently lacking in published literature.

Exploration of Derivatives and Analogs of 5 Methoxy 3 Nitrobenzene 1,2 Diol

Synthesis of Substituted 5-Methoxy-3-nitrobenzene-1,2-diol Derivatives

The aromatic ring of this compound can be further substituted to create analogs with tailored properties. The synthesis of these derivatives often involves multi-step sequences starting from appropriately substituted precursors.

A key example of a substituted derivative is 5-(Hydroxymethyl)-3-nitrobenzene-1,2-diol . ontosight.ai This compound, also known as 3,4-dihydroxy-5-nitrobenzyl alcohol, introduces a hydroxymethyl group at the 5-position of the benzene (B151609) ring. ontosight.ai The presence of this additional group can influence the molecule's polarity, solubility, and potential for further chemical reactions. ontosight.ai

Other substitution patterns, such as halogenation, can also be envisioned. Synthetic routes towards related compounds like 3-halo-5-methoxyanilines often begin with starting materials such as 1,3,5-trinitrobenzene. A sequence involving nucleophilic aromatic substitution to introduce a methoxy (B1213986) group, followed by partial reduction of a nitro group and subsequent diazotization and Sandmeyer reaction, allows for the introduction of halogens like bromine or iodine. A similar strategy, adapted for a catechol-containing precursor, could potentially yield halo-substituted derivatives of this compound.

Functionalization Strategies for the Hydroxyl Groups of this compound

The two ortho-hydroxyl groups are prime sites for chemical modification, allowing for the synthesis of a variety of derivatives, including esters, ethers, and cyclic structures.

The phenolic hydroxyl groups can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification : The synthesis of ester derivatives can be achieved by reacting the diol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction converts one or both hydroxyl groups into the corresponding ester functionalities, altering the electronic and steric properties of the molecule.

Etherification : The formation of ether derivatives is commonly accomplished via the Williamson ether synthesis. learncbse.in This method involves the deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride or an alkali metal hydroxide) to form the more nucleophilic phenoxide species. Subsequent reaction with an alkyl halide (e.g., ethyl bromide) yields the corresponding mono- or di-ether. For preparing unsymmetrical ethers, the best results are typically obtained when using a primary alkyl halide to minimize competing elimination reactions. learncbse.in The synthesis of complex macrocyclic ethers, such as crown ethers, has been demonstrated using sugar alcohol building blocks like L-threitol, highlighting the feasibility of using polyol precursors for intricate ether synthesis. researchgate.net

The ortho-positioning of the two hydroxyl groups (the catechol moiety) makes this compound an ideal precursor for the synthesis of five-membered heterocyclic rings. The most common of these are the methylenedioxy derivatives, also known as benzodioxoles.

This cyclization is typically achieved by reacting the catechol with a dihalomethane, such as dibromomethane (B42720) or diiodomethane, in the presence of a base like potassium carbonate or cesium carbonate. The base deprotonates the hydroxyl groups, which then act as nucleophiles, displacing both halogen atoms on the methylene (B1212753) unit to form the rigid five-membered dioxole ring. The existence of related compounds like 5-(2-methoxy-5-nitrophenyl)-2H-1,3-benzodioxole in chemical databases confirms the stability of the nitro-methoxyphenyl-substituted benzodioxole scaffold. nih.gov

Modifications of the Nitro Group on this compound Core

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group, which then serves as a gateway to further chemical elaboration.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts this compound into 5-Amino-3-methoxybenzene-1,2-diol . A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups. wikipedia.orgorganic-chemistry.org

The reduction process involves a six-electron transfer and proceeds through intermediate species, including nitroso and hydroxylamino derivatives. nih.gov The hydroxylamine (B1172632) intermediate is of particular interest in metabolic studies. nih.gov

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used method employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com While efficient, care must be taken as these conditions can sometimes reduce other functional groups. commonorganicchemistry.com

Metals in Acidic Media : Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid are classic and effective methods for reducing aromatic nitro groups. Tin(II) chloride (SnCl₂) offers a milder alternative that is often chemoselective. wikipedia.orgcommonorganicchemistry.com

Other Reagents : A range of other reagents can be used, including sodium hydrosulfite, samarium diiodide, and metal-free systems like tetrahydroxydiboron. wikipedia.orgorganic-chemistry.org

| Reagent | Typical Conditions | Notes |

| H₂/Pd-C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat | A classic, robust, and cost-effective method. |

| SnCl₂/HCl | Concentrated HCl, room temperature or heat | A mild and often chemoselective reagent. wikipedia.orgcommonorganicchemistry.com |

| Raney Nickel | Hydrogen gas, solvent (e.g., Ethanol) | Effective alternative to Pd/C, especially if dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent system | Can be useful when acidic or hydrogenation conditions are not tolerated. wikipedia.org |

The primary amino group of 5-Amino-3-methoxybenzene-1,2-diol can be converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). researchgate.net

The resulting diazonium salt is a highly valuable synthetic intermediate that can undergo two main types of reactions:

Azo Coupling : The diazonium ion is an electrophile that can attack electron-rich aromatic rings, such as phenols, naphthols, and anilines, in an electrophilic aromatic substitution reaction. researchgate.netuobaghdad.edu.iqresearchgate.net This reaction, known as azo coupling, forms highly colored azo compounds, which are the basis for many synthetic dyes. researchgate.net

Substitution Reactions (e.g., Sandmeyer Reaction) : The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. In the Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring. researchgate.net

These transformations significantly expand the synthetic utility of the this compound core, allowing for its incorporation into a vast array of more complex molecules.

Alterations of the Methoxy Group in this compound Analogs

There is no available scientific literature detailing the synthesis or study of analogs of this compound where the methoxy group has been altered. Research on the impact of modifying the C5-methoxy group to other alkoxy groups (e.g., ethoxy, propoxy), or its replacement with other functional groups, has not been reported. As such, no data exists on how such alterations would influence the physicochemical properties or biological activities of this specific catechol derivative.

Structure-Activity Relationship (SAR) Studies on Derivatives (focused on in vitro mechanistic insights)

A thorough search for structure-activity relationship (SAR) studies of derivatives of this compound yielded no specific results. There are no published in vitro studies that provide mechanistic insights into how structural modifications of this compound affect its potential biological targets or pathways. While SAR studies are common for various classes of nitroaromatic and catechol compounds, this specific scaffold has not been the subject of such investigations according to publicly accessible research data. Therefore, no data tables or detailed research findings on its SAR can be presented.

Stereochemical Aspects of Synthesized Derivatives

Information regarding the stereochemical aspects of derivatives synthesized from this compound is not available in the scientific literature. The parent molecule itself is achiral. However, the introduction of chiral centers through derivatization of the catechol or other positions on the benzene ring would necessitate stereochemical analysis. To date, no studies have been published that describe the synthesis of chiral derivatives of this compound or the investigation of their stereoisomeric forms and respective properties.

Potential Research Applications of 5 Methoxy 3 Nitrobenzene 1,2 Diol and Its Derivatives

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The unique arrangement of functional groups on the benzene (B151609) ring of 5-Methoxy-3-nitrobenzene-1,2-diol makes it a promising starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and polymer science.

Precursor for Novel Pharmaceutical Scaffolds

The nitrocatechol framework is a recognized pharmacophore in medicinal chemistry. For instance, nitrocatechol derivatives have been identified as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease. google.com The core structure of this compound could serve as a foundational scaffold for the synthesis of new COMT inhibitors or other neurologically active compounds.

The presence of the nitro group, a versatile functional group in organic synthesis, opens avenues for various chemical transformations. Reduction of the nitro group to an amine would yield an aminocatechol derivative, a key intermediate for constructing a wide range of heterocyclic compounds, such as benzoxazoles, which are of interest in drug discovery. orgsyn.org Furthermore, the diol and methoxy (B1213986) groups can be selectively modified to fine-tune the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, which are critical for drug development. The synthesis of various pharmaceutically important compounds, such as those with a 5-substituted 3-nitrocatechol structure, often starts from precursors like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, highlighting the relevance of the substitution pattern present in this compound. google.comgoogle.com

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

| Derivative Class | Potential Therapeutic Area | Key Synthetic Transformation |

| Nitrocatechol-based COMT inhibitors | Parkinson's Disease | Modification of the catechol and methoxy groups |

| Aminobenzoxazoles | Various (e.g., anticancer, antimicrobial) | Reduction of the nitro group followed by cyclization |

| Substituted aminophenols | Various | Selective functionalization of hydroxyl and amino groups |

Building Block for Agrochemical Research

Nitrophenols and their derivatives are established precursors in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. paspk.orgresearchgate.net The specific substitution pattern of this compound could be leveraged to create novel pesticides with potentially enhanced efficacy or improved environmental profiles. The nitro group is a common feature in many commercial pesticides, and its presence on a catechol ring offers multiple points for further chemical modification to optimize biological activity.

The synthesis of agrochemicals often involves the introduction of specific side chains or heterocyclic systems to a core aromatic structure. The reactive sites on this compound—the hydroxyl groups and the aromatic ring activated by the methoxy group and deactivated by the nitro group—provide a rich chemical playground for such modifications. For example, etherification or esterification of the hydroxyl groups could lead to compounds with tailored herbicidal or fungicidal properties.

Monomer for Advanced Polymer Chemistry Research

Catechol and its derivatives are known to undergo polymerization, and the resulting polymers can exhibit interesting properties, such as adhesion. The diol functionality of this compound makes it a potential monomer for the synthesis of novel polymers. The presence of the methoxy and nitro groups would be expected to influence the polymerization process and the properties of the resulting polymer.

For instance, the electron-withdrawing nitro group could affect the reactivity of the catechol unit during polymerization. The resulting polymer would possess pendant methoxy and nitro functionalities, which could be further modified post-polymerization to create functional materials with specific properties. These polymers could find applications in areas such as coatings, adhesives, or as functional additives.

Application in Materials Science Research

The unique electronic and coordination properties of this compound suggest its potential use in the development of new materials with applications in catalysis and functional devices.

Ligand in Coordination Chemistry and Catalysis Research

The catechol moiety is a well-known chelating ligand that can form stable complexes with a wide range of metal ions. nih.gov The presence of the methoxy and nitro substituents on the catechol ring of this compound can modulate the electronic properties of the ligand and, consequently, the catalytic activity and stability of its metal complexes.

The electron-donating methoxy group can enhance the electron density on the catechol oxygen atoms, potentially strengthening the metal-ligand bond. Conversely, the electron-withdrawing nitro group can influence the redox properties of the metal center in the complex. This tunability makes this compound an interesting candidate for the development of new catalysts for a variety of organic transformations. Metal complexes of substituted catechols have been investigated for their catalytic activity in oxidation reactions, for example. mdpi.com

Table 2: Potential Metal Complexes and Their Research Areas

| Metal Ion | Potential Research Area | Key Feature of the Ligand |

| Iron (Fe) | Biomimetic catalysis, sensors | Strong chelation by the catechol unit |

| Copper (Cu) | Oxidation catalysis, materials synthesis | Tunable redox properties due to substituents |

| Titanium (Ti) | Polymerization catalysis, photocatalysis | Stability of the resulting metal complex |

| Zinc (Zn) | Lewis acid catalysis, fluorescent sensors | Coordination to the diol group |

Components in Functional Materials (e.g., sensors, optoelectronic materials)

Aromatic compounds containing both electron-donating and electron-withdrawing groups often exhibit interesting optical and electronic properties. The combination of the methoxy (donor) and nitro (acceptor) groups in this compound suggests that this compound and its derivatives could have potential applications in the field of functional materials.

For example, such "push-pull" systems can exhibit nonlinear optical (NLO) properties or be used as building blocks for organic dyes and pigments. The synthesis of xanthene dyes, for instance, can be achieved from diol precursors. While not directly reported for this specific molecule, the structural motifs present in this compound are conducive to the design of chromophores. Furthermore, the catechol unit's ability to interact with metal ions could be exploited in the design of colorimetric or fluorescent sensors for the detection of specific metal ions.

Biological Activity Research (strictly in vitro or in silico mechanistic studies)

The biological potential of this compound and its derivatives is primarily investigated through in vitro assays and computational modeling. These studies aim to elucidate the fundamental mechanisms by which these molecules interact with biological systems.

Enzyme Inhibition Studies

Nitrocatechol derivatives have been extensively studied as inhibitors of several key enzymes, particularly Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), which are significant targets in the management of Parkinson's disease. nih.gov

Compounds containing the nitrocatechol moiety are often potent COMT inhibitors. nih.gov For instance, a series of nitrocatechol derivatives of chalcone (B49325) were synthesized and evaluated as inhibitors of both COMT and MAO. nih.gov The results showed that all the tested derivatives were high-potency in vitro inhibitors of rat liver COMT, with IC50 values ranging from 0.07 to 0.29 μM. nih.gov For comparison, the clinically used COMT inhibitors tolcapone (B1682975) and entacapone (B1671355) displayed IC50 values of 0.26 µM and 0.25 µM, respectively, under the same conditions. nih.gov

Further studies on nitrocatechol chalcone and nitrocatechol pyrazoline derivatives confirmed their potent COMT inhibitory activity. nih.gov In one study, nitrocatechol pyrazoline derivatives demonstrated particularly effective COMT inhibition, with IC50 values ranging from 0.048 to 0.21 μM, surpassing the standard drug entacapone (IC50 = 0.23 μM). nih.gov The most active compound in this series, a nitrocatechol pyrazoline derivative (24a), had an IC50 value of 0.048 μM. nih.gov The binding of these inhibitors is primarily driven by van der Waals interactions within the enzyme's active site. nih.gov

Some nitrocatechol derivatives have been investigated as dual inhibitors of both COMT and MAO-B. nih.gov For example, a 4-chromanone (B43037) derivative showed IC50 values of 0.57 μM for COMT and 7.26 μM for MAO-B, while a 1-tetralone (B52770) derivative had IC50 values of 0.42 μM for COMT and 7.83 μM for MAO-B. nih.gov

Table 1: COMT and MAO-B Inhibition by Nitrocatechol Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|---|

| Nitrocatechol Chalcone | General Range | COMT | 0.07 - 0.29 | nih.gov |

| Nitrocatechol Pyrazoline | Compound 24a | COMT | 0.048 | nih.gov |

| Nitrocatechol Pyrazoline | General Range | COMT | 0.048 - 0.21 | nih.gov |

| 4-Chromanone Derivative | Compound 7 | COMT | 0.57 | nih.gov |

| 4-Chromanone Derivative | Compound 7 | MAO-B | 7.26 | nih.gov |

| 1-Tetralone Derivative | Compound 4d | COMT | 0.42 | nih.gov |

| 1-Tetralone Derivative | Compound 4d | MAO-B | 7.83 | nih.gov |

| Standard Inhibitor | Entacapone | COMT | 0.23 - 0.25 | nih.govnih.gov |

| Standard Inhibitor | Tolcapone | COMT | 0.26 | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions

The mechanism of action for many biologically active compounds involves direct interaction with cellular receptors or enzyme active sites. For nitrocatechol derivatives that inhibit COMT, crystallographic studies reveal that a magnesium ion (Mg2+) is essential for methylation and is coordinated by specific amino acid residues (D141, D169, N170) and the two hydroxyl groups of the catechol substrate within the active site. nih.gov The binding of the ligand itself is primarily governed by hydrophobic van der Waals interactions. nih.gov

In a different context, the antifungal activity of certain nitro compounds is linked to their interaction with metalloenzymes. The proposed mechanism involves an efficient electrostatic interaction between the electron-withdrawing nitro group and the iron (II) ion within the heme group of the fungal enzyme 14α-demethylase. nih.govencyclopedia.pub This interaction leads to strong inhibition of the enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.govencyclopedia.pub

Antioxidant Activity Investigations via in vitro Assays and Radical Scavenging Mechanisms

The catechol structure is well-known for its antioxidant properties, and its derivatives are often investigated for their ability to scavenge free radicals. The antioxidant potential of polyphenolic compounds can be evaluated using various in vitro assays, such as the DPPH (2,2′-diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric ion reducing antioxidant power) methods. mdpi.com

The mechanism of radical scavenging by catechols involves the donation of a hydrogen atom from one of its hydroxyl groups, which neutralizes a free radical. The resulting catechol-derived radical is relatively stable due to resonance delocalization. It is suggested that a single catechol group can scavenge two free radicals. researchgate.net

Studies have also explored the nitrite-scavenging properties of catechols. researchgate.netnih.gov At an acidic pH, catechol can react with sodium nitrite (B80452) primarily through a nitration mechanism, where a nitro group is added to a hydroxyl oxygen. researchgate.netnih.gov This reaction is significant as it can remove potentially harmful nitrites. researchgate.net Furthermore, the reaction of nitrocatechols with hydroxyl radicals (OH•), a key reactive oxygen species, has been investigated, indicating their role in atmospheric and biological oxidative processes. copernicus.org

Antimicrobial Activity Research (focused on mechanisms and in vitro efficacy)

Nitroaromatic compounds and catechol derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.com The general mechanism for many nitro-containing antimicrobials involves the intracellular reduction of the nitro group. nih.govencyclopedia.pub This reduction process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death. nih.govencyclopedia.pub

Derivatives of benzene-1,2-diol have shown antimicrobial effects against various bacteria. In one study, alkyloxy benzene-1,2-diols were effective against the Gram-positive bacterium Bacillus subtilis but not the Gram-negative Escherichia coli. rug.nl The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were found to be the same, indicating a bactericidal effect. The mechanism was shown to involve the disruption of the bacterial membrane. rug.nl

Other catechol derivatives have also been shown to exert their antimicrobial action by damaging the bacterial cell membrane, causing rupture and increased surface roughness. nih.govnih.gov For example, 4-allylbenzene-1,2-diol showed excellent in vitro antibacterial activity against several plant pathogenic bacteria, with its mechanism linked to the disruption of cell membrane integrity, leading to the leakage of cellular contents. nih.gov The antimicrobial efficacy can be quantified using MIC values.

Table 2: In Vitro Antimicrobial Activity of Catechol and Nitroaromatic Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Alkyloxy benzene-1,2-diols | Bacillus subtilis | MBC | >100 µg/ml | rug.nl |

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae (Xoo) | MIC | 333.75 µmol/L | nih.gov |

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzicola (Xoc) | MIC | 333.75 µmol/L | nih.gov |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Staphylococcus aureus (Pan-susceptible) | MIC₅₀ | 0.5 µg/mL | nih.gov |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Staphylococcus aureus (Pan-susceptible) | MIC₉₀ | 1 µg/mL | nih.gov |

| Nitrotriazole derivative | Candida krusei | MIC | 1 µM | nih.gov |

Photophysical Properties and Applications (e.g., Fluorescence, Light Absorption, and Emission)

Nitroaromatic compounds, including nitrocatechols, are known for their strong absorption of light, particularly in the UV and visible regions, which makes them significant "brown carbon" chromophores in atmospheric science. uci.educopernicus.orgacs.org

The photophysical behavior of 4-nitrocatechol (B145892) has been studied using transient absorption spectroscopy. uci.edu Upon photoexcitation, it undergoes ultrafast processes, including intramolecular charge transfer. uci.edu Experimental and simulated absorption spectra for 4-nitrocatechol show a prominent absorption band around 350 nm. uci.eduuci.edu The photochemistry of nitrocatechols is complex; studies have shown that photolysis can be a major degradation pathway. copernicus.org For instance, the photolysis rate constant (J) for 3-nitrocatechol was measured to be (3.06 ± 0.16) × 10⁻⁴ s⁻¹. copernicus.org

Generally, nitro-aromatic compounds are considered non-fluorescent or poorly fluorescent because the electron-withdrawing nitro group often promotes rapid non-radiative decay pathways, such as intersystem crossing to the triplet state. springernature.comnih.gov However, research has shown that modifying the structure of nitroaromatics can enhance fluorescence. nih.gov For example, attaching a strong electron-donating group can suppress intersystem crossing, while other modifications can slow it down sufficiently to allow for radiative decay (fluorescence). nih.gov This opens up possibilities for designing novel fluorescent probes and materials based on the nitrocatechol scaffold.

Table 3: Photophysical Data for Nitrocatechol Derivatives

| Compound | Property | Value | Wavelength (nm) | Reference |

|---|---|---|---|---|

| 4-Nitrocatechol | Absorption Peak | - | ~350 | uci.eduuci.edu |

| 3-Nitrocatechol | Photolysis Rate (J) | (3.06 ± 0.16) × 10⁻⁴ s⁻¹ | - | copernicus.org |

| 5-Methyl-3-nitrocatechol | Photolysis Rate (J) | (2.14 ± 0.18) × 10⁻⁴ s⁻¹ | - | copernicus.org |

| 4-Nitrocatechol | Photolysis Rate Constant (at 254 nm) | (6.7 ± 0.1) × 10⁻⁵ s⁻¹ | 254 | copernicus.org |

| 4-Methyl-5-nitrocatechol | Photolysis Rate Constant (at 254 nm) | (3.2 ± 0.3) × 10⁻⁵ s⁻¹ | 254 | copernicus.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation of 5 Methoxy 3 Nitrobenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous structural determination of 5-Methoxy-3-nitrobenzene-1,2-diol in a solution state. The synergistic use of one-dimensional and two-dimensional NMR experiments facilitates a complete and precise assignment of all proton and carbon signals, while also providing valuable information regarding the nitrogen environment within the nitro group.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectroscopy provides foundational data on the chemical environments of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) group. The precise chemical shifts (δ) of these protons are influenced by the electronic effects exerted by the nitro, hydroxyl, and methoxy substituents on the benzene (B151609) ring. The two aromatic protons are expected to appear as separate signals, potentially as singlets or narrow doublets, reflecting their distinct electronic environments. The methoxy group protons typically manifest as a sharp singlet. The signals for the hydroxyl protons are often broad, and their positions in the spectrum can be highly variable, depending on factors such as solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals a unique signal for each distinct carbon atom within the molecular structure. For this compound, this includes individual signals for the six aromatic carbons and the carbon of the methoxy group. The chemical shifts of the aromatic carbons are dictated by the nature of the attached functional groups. Carbons bonded to the electron-withdrawing nitro and hydroxyl groups are deshielded and resonate at a lower field (higher ppm value), whereas the carbon attached to the electron-donating methoxy group is more shielded.

¹⁵N NMR: Although less frequently employed due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, Nitrogen-15 NMR spectroscopy can offer direct and unambiguous evidence of the nitro group's electronic environment. The chemical shift of the nitrogen atom in the nitro functional group would appear in a characteristic region, thereby confirming its presence within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are generalized predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 105 - 120 |

| Aromatic CH | 6.5 - 7.0 | 100 - 115 |

| C-OH | - | 140 - 150 |

| C-OH | - | 135 - 145 |

| C-NO₂ | - | 145 - 155 |

| C-OCH₃ | - | 150 - 160 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are instrumental in delineating the precise through-bond and through-space relationships between different atoms, which is essential for a complete structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the context of this compound, COSY would be utilized to confirm any through-bond couplings between adjacent aromatic protons, although such couplings may be weak or absent depending on the specific substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates the signals of protons with their directly attached carbon atoms. This is a critical step in definitively assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range (typically 2-3 bond) couplings between protons and carbons. This experiment is pivotal for assembling the complete carbon skeleton of the molecule. For instance, the protons of the methoxy group would exhibit a correlation to the carbon atom of the C-OCH₃ group, and the aromatic protons would show correlations to neighboring quaternary carbons, thus confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This can be used to confirm the spatial proximity of the methoxy group protons to an adjacent aromatic proton, providing further validation of the assigned structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass. This high accuracy allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas that may have the same nominal mass. For this compound (C₇H₇NO₅), the experimentally measured exact mass can be compared to the theoretically calculated value to confirm the elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₇H₈NO₅⁺ | 186.0397 |

| [M-H]⁻ | C₇H₆NO₅⁻ | 184.0251 |

| [M+Na]⁺ | C₇H₇NNaO₅⁺ | 208.0216 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the neutral loss of the nitro group (NO₂), water (H₂O), carbon monoxide (CO), or a methyl radical (CH₃) from the methoxy group. Analysis of these fragmentation patterns provides corroborating evidence for the presence and connectivity of the various functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various bond vibrations. A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching vibrations from the ether and phenolic groups would be observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. Aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in the Raman spectrum. This technique is particularly advantageous for analyzing samples in aqueous media, as the water signal is typically weak in Raman spectroscopy, unlike in IR where it can obscure other important signals.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic transitions within a molecule and identifying its chromophoric groups. For this compound, the UV-Vis spectrum would be expected to display characteristic absorption bands arising from its substituted aromatic system.

The chromophore of this molecule is the nitro-substituted catechol ring. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the hydroxyl (-OH) and methoxy (-OCH3) groups, which are electron-donating, would lead to significant electronic conjugation and characteristic π → π* and n → π* transitions.

Based on data for related compounds like 4-nitrocatechol (B145892), which exhibits an absorption maximum around 345 nm, it is anticipated that this compound would also show significant absorption in the UVA range (315-400 nm). The exact position of the absorption maxima (λmax) would be influenced by the specific substitution pattern and the solvent used for analysis, as solvatochromic effects can shift the absorption bands. The pH of the solution would also be a critical factor, as deprotonation of the phenolic hydroxyl groups would alter the electronic structure of the chromophore, likely causing a bathochromic (red) shift to longer wavelengths.

Table 7.4.1: Expected UV-Vis Absorption Data for this compound (Note: This table is hypothetical due to the lack of available experimental data.)

| Solvent | pH | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Methanol | 7.0 | ~350 - 370 | Data not available | π → π* |

| Water | 3.0 | ~340 - 360 | Data not available | π → π* |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which would confirm its molecular structure and provide insights into its conformational preferences and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the methoxy, nitro, and hydroxyl substituents relative to the ring. Of particular interest would be the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups and between a hydroxyl group and the nitro group. Such interactions would significantly influence the molecule's conformation. Furthermore, the analysis of the crystal packing would elucidate the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture.

Table 7.5.1: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical due to the lack of available experimental data.)

| Parameter | Expected Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated, g/cm³) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Advanced Chromatographic Methods for Purity Assessment, Isolation, and Mechanistic Studies

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds. For a polar molecule like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be applicable, with certain considerations.

High-Performance Liquid Chromatography (HPLC) with various detection methods

HPLC is ideally suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase.

A typical mobile phase would consist of a mixture of water (often with a pH-modifying additive like formic or acetic acid to ensure the analyte is in a single protonation state) and an organic modifier like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be readily achieved using a UV-Vis detector set to one of the compound's absorption maxima. For more selective and sensitive detection, a mass spectrometer (LC-MS) could be employed, which would also provide molecular weight and structural information.

Table 7.6.1.1: Anticipated HPLC Parameters for this compound Analysis (Note: This table is hypothetical due to the lack of available experimental data.)

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~350 nm or ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. The presence of two free hydroxyl groups would lead to strong adsorption on the GC column and thermal decomposition in the injector. Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability.

A common derivatization strategy for compounds with active hydrogens (like hydroxyl groups) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting di-TMS derivative would be significantly more volatile and amenable to GC separation.

The GC-MS analysis of the silylated derivative would provide a characteristic retention time and a mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a series of fragment ions resulting from predictable fragmentation pathways of the TMS-ether and nitroaromatic moieties, which would be used for structural confirmation.

Table 7.6.2.1: Predicted GC-MS Data for the Trimethylsilyl Derivative of this compound (Note: This table is hypothetical due to the lack of available experimental data.)

| Parameter | Predicted Information |

|---|---|

| Derivatizing Agent | BSTFA or MSTFA |

| GC Column | DB-5ms or similar nonpolar capillary column |

| Carrier Gas | Helium |

| Mass Spectrum (EI) | Data not available |

| Expected Molecular Ion (m/z) | Data not available |

Future Research Directions and Challenges for 5 Methoxy 3 Nitrobenzene 1,2 Diol

Development of More Efficient and Sustainable Synthetic Routes to 5-Methoxy-3-nitrobenzene-1,2-diol and its Analogs

A primary challenge in the study of this compound is the development of efficient and environmentally benign synthetic methodologies. Drawing from established protocols for substituted nitrocatechols, several strategies can be envisioned. A common approach involves the direct nitration of a catechol precursor. For instance, the nitration of catechol can be achieved using nitric acid in an ethereal solution, yielding a mixture of 3-nitrocatechol and 4-nitrocatechol (B145892). A similar approach could be adapted for a methoxy-substituted catechol, although regioselectivity would be a critical factor to control.

Alternative and potentially more sustainable methods include biocatalytic processes. For example, Pseudomonas putida has been utilized for the bio-catalytic production of 3-nitrocatechol nih.gov. Exploring enzymatic pathways for the synthesis of this compound could offer a greener alternative to traditional chemical methods. The optimization of such a process would depend on identifying suitable microbial strains or enzymes capable of acting on a methoxy-substituted catechol substrate.

The challenges in this area lie in achieving high yields and regioselectivity, minimizing the formation of byproducts, and developing purification methods that are both effective and scalable. The following table summarizes potential synthetic approaches that could be explored.

| Synthetic Approach | Potential Precursor | Key Considerations |

| Direct Nitration | 3-Methoxybenzene-1,2-diol | Control of regioselectivity, optimization of reaction conditions (temperature, solvent, nitrating agent) to maximize the yield of the desired isomer. |

| Biocatalysis | 3-Methoxybenzene-1,2-diol | Screening for suitable microorganisms or enzymes, optimization of fermentation or reaction conditions (pH, temperature, substrate concentration). |

| Multi-step Synthesis | Starting from a more readily available substituted benzene (B151609) derivative | Designing a synthetic pathway that efficiently introduces the hydroxyl, methoxy (B1213986), and nitro groups in the correct positions. |

Elucidation of Further Reaction Pathways and Novel Chemical Transformations of the Compound

The reactivity of this compound is expected to be rich and varied, owing to its combination of functional groups. The catechol moiety is susceptible to oxidation, which can lead to the formation of quinones. The nitro group can be reduced to an amino group, opening up avenues for the synthesis of a wide range of derivatives. The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of incoming electrophiles.

A significant area of future research will be to investigate the atmospheric chemistry of this compound. Studies on related nitrocatechols have shown that they can react with atmospheric oxidants such as hydroxyl (OH) and nitrate (B79036) (NO3) radicals copernicus.org. These reactions are important as they can contribute to the formation of secondary organic aerosols, which have implications for air quality and climate researchgate.net. The reaction of guaiacol (B22219) (2-methoxyphenol) with OH radicals in the presence of NOx has been shown to produce 4-nitrocatechol, suggesting that methoxy-substituted catechols are relevant in atmospheric processes copernicus.org. The photolysis of nitrocatechols is another important degradation pathway in the atmosphere copernicus.org.

Investigating the reaction of this compound with various reagents will be crucial to understanding its chemical behavior and potential for creating new molecules.

Discovery of Novel Applications in Interdisciplinary Fields through Advanced Chemical Design